molecular formula C21H18FN3O4S2 B6492350 N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898414-19-2

N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B6492350
CAS No.: 898414-19-2
M. Wt: 459.5 g/mol
InChI Key: FWALLRLQDMMAMU-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a sulfonamide-containing compound characterized by a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and an ethanediamide linker to a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S2/c22-15-6-9-16(10-7-15)23-20(26)21(27)24-17-8-5-14-3-1-11-25(18(14)13-17)31(28,29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALLRLQDMMAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components that contribute to its biological activity:

  • Fluorophenyl Group : Enhances lipophilicity and influences receptor interactions.
  • Thiophene-Sulfonyl Group : Participates in various chemical reactions and may enhance biological activity through specific molecular interactions.
  • Tetrahydroquinoline Moiety : Associated with neuroprotective and antitumor effects.

Medicinal Chemistry

N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has garnered attention for its potential therapeutic applications:

  • Modulation of Nuclear Receptors : The compound may act as a modulator of retinoic acid receptors (RARs) and retinoid-related orphan receptors (RORs), which are crucial for gene expression related to metabolism and immune response. This modulation could lead to new treatments for metabolic disorders and immune-related conditions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways. This property could be beneficial in treating conditions such as diabetes or obesity by regulating glucose metabolism and lipid profiles.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant activity, helping to mitigate oxidative stress in cells. This characteristic is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role.

Chemical Biology

The compound's ability to undergo various chemical reactions enhances its utility in chemical biology:

  • Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups, potentially leading to derivatives with improved biological activity or selectivity.
  • Substitution Reactions : The compound can participate in substitution reactions to introduce new functional groups that may enhance its pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several synthesized derivatives in the evidence:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
N'-(4-Fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide (Target) Tetrahydroquinoline Thiophene-2-sulfonyl, 4-fluorophenyl-ethanediamide C₂₁H₁₉FN₃O₃S₂ ~463.3 (estimated)
1-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide Tetrahydroquinoline 4-Fluorophenylsulfonyl, bromo-methanesulfonamide C₁₆H₁₆BrFN₂O₄S₂ 463.3
S-Alkylated 1,2,4-triazoles (e.g., [10–15] in ) 1,2,4-Triazole Phenyl/4-fluorophenyl-ethanone, 4-(4-X-phenylsulfonyl)phenyl Varies (e.g., C₂₈H₂₁F₂N₃O₃S) ~541.5 (for X = F)
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole 4-Fluorophenyl, 4-methoxyphenyl-ethanediamide C₂₂H₂₀FN₅O₂S 445.5

Key Observations :

  • Sulfonyl Groups : The target compound and ’s derivative both feature sulfonyl groups, but the latter includes a bromo-methanesulfonamide substituent, which may enhance electrophilic reactivity compared to the thiophene-sulfonyl group .
  • Fluorinated Aromatic Rings : The 4-fluorophenyl group is a common motif in the target compound, ’s triazoles, and ’s thiazolo-triazole derivative. Fluorination typically improves metabolic stability and binding affinity in drug design .
  • Heterocyclic Cores: The tetrahydroquinoline core (target and ) offers conformational rigidity, whereas 1,2,4-triazoles () and thiazolo-triazoles () provide nitrogen-rich environments for hydrogen bonding or metal coordination .

Preparation Methods

Formation of the Primary Amide Bond

The primary amidation at the 7-position employs ethanedioyl dichloride (oxalyl chloride) under anhydrous conditions. A solution of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in tetrahydrofuran (THF) is treated with oxalyl chloride (1.1 equiv) and catalytic dimethylformamide (DMF) at –10°C. After stirring for 2 hours, the intermediate acyl chloride is reacted with 4-fluoroaniline (1.05 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to form N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide . The reaction is monitored by TLC, and the product is isolated via precipitation in ice-cwater (yield: 78–82%).

Alternative Coupling Strategies

Copper-mediated Ullmann coupling has been reported for analogous ethanediamide syntheses. Using copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 100°C, the coupling of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorophenylboronic acid achieves 70–75% yield. However, this method requires rigorous exclusion of oxygen and prolonged reaction times (24–36 hours).

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts, such as Pd(OAc)₂ with XPhos ligand, enhance coupling efficiency in aryl amidation. A study using Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C achieved 88% yield for similar ethanediamide derivatives. This system minimizes side reactions like over-sulfonylation or N-oxide formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures. Non-polar solvents like toluene reduce byproduct formation during amidation. A mixed solvent system (toluene/DMF, 4:1) balances reactivity and solubility, achieving 84% yield in 8 hours.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water. Purity is confirmed by HPLC (>98%) and NMR spectroscopy. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, thiophene), 7.45–7.38 (m, 2H, fluorophenyl), 7.12–6.98 (m, 3H, tetrahydroquinoline), 3.92 (t, 2H, CH₂), 2.88 (t, 2H, CH₂), 1.95–1.82 (m, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.4 (C=O), 163.2 (C-F), 142.1 (thiophene), 135.6–114.8 (aromatic carbons), 45.3 (CH₂), 28.7 (CH₂).

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation at the 7-position is minimized by controlling stoichiometry (sulfonyl chloride ≤1.2 equiv) and reaction temperature (0–25°C).

Oxidative Degradation

The tetrahydroquinoline core is susceptible to oxidation. Conducting reactions under nitrogen or argon and avoiding strong oxidants (e.g., MnO₂) preserves integrity.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemSolventTemp (°C)Yield (%)Purity (%)
Schotten-BaumannNoneDCM2585–8995
Ullmann CouplingCuI/1,10-phenanthrolineDMSO10070–7590
Palladium-XPhosPd(OAc)₂/XPhosToluene1108898

The palladium-XPhos system offers the highest yield and purity but requires specialized ligands. The Schotten-Baumann method is cost-effective and scalable for industrial applications .

Q & A

Q. What are the key steps in synthesizing N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide?

The synthesis involves a multi-step pathway:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization reactions, often using reductive amination or Friedländer-type reactions under controlled temperatures (60–80°C) .
  • Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen with thiophene-2-sulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts .
  • Step 3 : Amidation with 4-fluorophenylacetic acid derivatives, employing coupling agents like EDC/HOBt in DMF to form the ethanediamide bridge .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., sulfonyl, fluorophenyl) and verify regioselectivity during sulfonylation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 459.5 (C21_{21}H17_{17}FNO4_4S) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and sulfonyl S=O vibrations (~1350 cm1^{-1}) .
  • HPLC : Monitors purity and reaction progress using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest:

  • Anticancer Activity : Inhibition of cancer cell proliferation (IC50_{50} values in the low micromolar range) via tubulin polymerization disruption or kinase inhibition .
  • Anti-inflammatory Effects : COX-2 enzyme inhibition (50–70% at 10 µM) in macrophage models .
  • Receptor Binding : Moderate affinity (Ki_i ~100 nM) for serotonin receptors, inferred from structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent Variation : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhances receptor binding affinity by 2–3 fold, as seen in analogs .
  • Sulfonyl Group Modifications : Thiophene-2-sulfonyl groups improve metabolic stability compared to benzene sulfonyl analogs, reducing CYP450-mediated oxidation .
  • Tetrahydroquinoline Core Rigidity : Introducing sp3^3-hybridized carbons (e.g., methyl groups at C3/C4) restricts conformational flexibility, improving target selectivity .
  • Data-Driven Optimization : Use QSAR models trained on analogs’ IC50_{50} values and logP data to predict bioactivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate anticancer activity using both MTT assays (cell viability) and flow cytometry (apoptosis detection) to rule out false positives from cytotoxicity .
  • Dose-Response Analysis : Address variability in enzyme inhibition by testing a broad concentration range (1 nM–100 µM) and calculating Hill slopes to confirm target engagement .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify if rapid metabolism explains inconsistent in vivo/in vitro results .

Q. How can computational methods predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or tubulin, prioritizing hydrogen bonds with Arg120 (COX-2) or the colchicine-binding site (tubulin) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Tyr355 in COX-2) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying substituents (e.g., fluorophenyl vs. chlorophenyl) .

Q. What methodologies optimize reaction yields during large-scale synthesis?

  • Solvent Screening : Replace DMF with acetonitrile in amidation steps to reduce side reactions (yield increases from 65% to 82%) .
  • Catalyst Optimization : Use Pd/C (10% w/w) instead of PtO2_2 for hydrogenation steps, improving enantioselectivity (ee > 90%) .
  • Flow Chemistry : Implement continuous flow systems for sulfonylation to enhance heat transfer and reduce reaction time (from 12 h to 2 h) .

Notes

  • Contradictions : Variability in reported IC50_{50} values may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .

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